![molecular formula C18H18N2O5S2 B2775835 (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-82-3](/img/structure/B2775835.png)
(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the benzamide class. Its structure includes multiple functional groups that may contribute to various biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O4S, with a molecular weight of approximately 346.44 g/mol. The compound features a dimethoxy group and a methylsulfonyl substituent, which are believed to enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer cell lines. In vitro studies indicate that these compounds can activate procaspase-3, leading to increased caspase-3 activity and subsequent apoptosis in cancer cells such as U937 and MCF-7 .
Table 1: Summary of Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 8j | U937 | 1.5 | Procaspase-3 activation |
Compound 8k | MCF-7 | 2.0 | Caspase pathway activation |
(Z)-3,4-dimethoxy-N-(...) | A431 | TBD | TBD |
The mechanisms through which this compound exerts its effects involve several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux within cells .
- Cell Cycle Regulation : Studies indicate that it can modulate gene expression related to cell cycle regulation, leading to alterations in proliferation rates and apoptosis .
Case Studies
In a recent case study involving the synthesis and evaluation of benzothiazole derivatives, researchers found that compounds with structural similarities to (Z)-3,4-dimethoxy-N-(...) displayed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity and selectivity against cancer cells .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For example, compounds containing the benzothiazole scaffold have been reported to exert cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. In particular, studies have shown that certain derivatives can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Anticonvulsant Activity
Benzothiazole derivatives have also been explored for their anticonvulsant properties. In animal models, compounds similar to (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have demonstrated effectiveness in reducing seizure activity induced by picrotoxin or electroshock methods. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzothiazole moiety enhance anticonvulsant efficacy .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been investigated, revealing activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to improved antimicrobial properties, making it a candidate for further development in treating bacterial infections .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including the use of substituted anilines and electrophiles. The reaction conditions must be carefully controlled to achieve high yields and purity .
The mechanism of action for this compound is often associated with its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, the inhibition of certain kinases or phosphodiesterases may play a crucial role in its therapeutic effects against cancer and seizures .
Case Studies
- Anticancer Activity : A study evaluating various thiazole derivatives found that one compound exhibited an IC50 value of 5.71 μM against MCF-7 cells, indicating strong anticancer potential compared to standard treatments like 5-fluorouracil .
- Anticonvulsant Efficacy : In a picrotoxin-induced seizure model, a derivative structurally similar to this compound demonstrated a median effective dose (ED50) of 18.4 mg/kg, showcasing its anticonvulsant properties .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-20-13-7-6-12(27(4,22)23)10-16(13)26-18(20)19-17(21)11-5-8-14(24-2)15(9-11)25-3/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFBWMLRQYXREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.